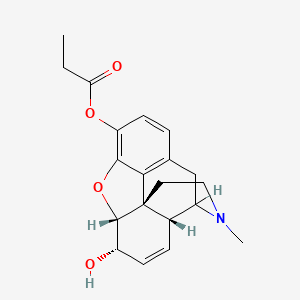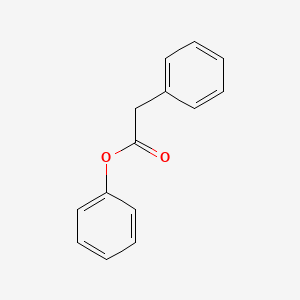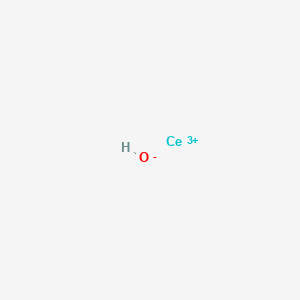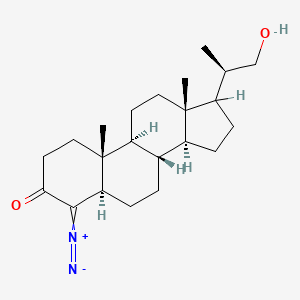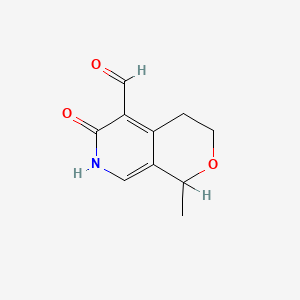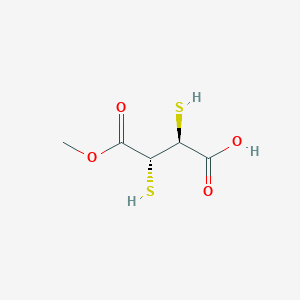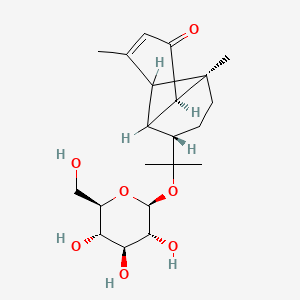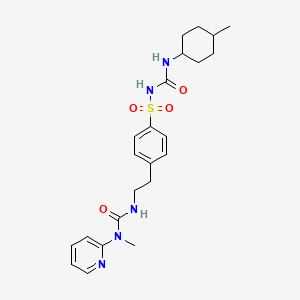
Glisamuride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glisamuride is a second-generation sulfonylurea compound with antihyperglycemic activity. It is primarily used in the treatment of type 2 diabetes mellitus. Like other sulfonylurea compounds, this compound works by stimulating the release of insulin from pancreatic beta cells, thereby helping to lower blood glucose levels .
Aplicaciones Científicas De Investigación
Glisamuride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sulfonylurea chemistry and reactions.
Biology: Investigated for its effects on cellular metabolism and insulin secretion.
Medicine: Extensively studied for its role in managing type 2 diabetes mellitus and its potential effects on other metabolic disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glisamuride involves several steps, starting from the appropriate sulfonylurea precursor. The reaction typically involves the use of strong bases and specific reaction conditions to ensure the correct formation of the sulfonylurea structure. Detailed synthetic routes and reaction conditions are often proprietary and may vary between different manufacturers.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets pharmaceutical standards. Common techniques include crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Glisamuride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the sulfonylurea group, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different sulfonylurea derivatives.
Mecanismo De Acción
Glisamuride exerts its effects by stimulating the secretion of insulin from pancreatic beta cells. It does this by blocking ATP-sensitive potassium channels, leading to depolarization of the beta cells and subsequent insulin release. This mechanism helps to lower blood glucose levels in individuals with type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Similar Compounds
Glimepiride: Another second-generation sulfonylurea with a similar mechanism of action.
Glibenclamide: A first-generation sulfonylurea with a slightly different chemical structure and pharmacokinetic profile.
Gliclazide: Another sulfonylurea compound with similar antihyperglycemic effects.
Uniqueness
Glisamuride is unique in its specific binding affinity and potency compared to other sulfonylureas. It has been shown to have a lower risk of hypoglycemia and weight gain compared to some other sulfonylureas, making it a preferred choice for certain patients .
Propiedades
Número CAS |
52430-65-6 |
|---|---|
Fórmula molecular |
C23H31N5O4S |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea |
InChI |
InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29) |
Clave InChI |
UIXYQZIHFQKFOZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
SMILES canónico |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
Otros números CAS |
74680-07-2 |
Sinónimos |
HB 180 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)
